Technical Guide: Structure Elucidation of 3-(2-ethyl-1H-imidazol-1-yl)piperidine
Technical Guide: Structure Elucidation of 3-(2-ethyl-1H-imidazol-1-yl)piperidine
This guide outlines a rigorous technical framework for the structural elucidation of 3-(2-ethyl-1H-imidazol-1-yl)piperidine , a heterocyclic building block often encountered in the synthesis of histamine receptor antagonists (H3/H4) and kinase inhibitors.
This protocol moves beyond basic spectral assignment, focusing on the causality of connectivity —specifically distinguishing the regiochemistry of the imidazole attachment and the stereochemical implications of the piperidine ring.
Executive Structural Analysis
Before initiating wet-lab protocols, the structure must be deconstructed into diagnostic spin systems. This molecule (C₁₀H₁₇N₃, MW: 179.26 Da) consists of three distinct domains:
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The Imidazole Core: Substituted at N1 and C2. The absence of the highly acidic C2-proton is a primary spectral marker.
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The Ethyl Anchor: A 2-ethyl group attached to the imidazole C2 position.[1]
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The Piperidine Scaffold: Attached at the C3 position to the imidazole N1. This creates a chiral center at Piperidine-C3 and introduces conformational complexity (chair/boat).
Critical Isomerism Risks
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Regioisomerism: During synthesis (e.g., nucleophilic substitution on 3-halopiperidine), alkylation could occur at Imidazole-N1 or N3. While chemically equivalent in unsubstituted imidazole, the 2-ethyl group breaks symmetry, making N1 and N3 alkylation structurally distinct.
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Positional Isomerism: Confusion with 2- or 4-substituted piperidine isomers if the starting material purity is unverified.
Analytical Strategy & Predicted Data
A. High-Resolution Mass Spectrometry (HRMS)
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Target Ion:
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Calculated m/z: 180.1495 (for C₁₀H₁₈N₃⁺)
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Fragmentation Pattern (ESI-MS/MS):
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Loss of Ethyl: m/z ~151 (Cleavage of ethyl group).
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Piperidine Ring Opening: Characteristic fragments at m/z 84 (piperidine ring fragment).
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Imidazole Cleavage: m/z 95 (2-ethylimidazole cation).
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B. Nuclear Magnetic Resonance (NMR) Prediction
Solvent Recommendation: DMSO-d₆ (for solubility of HCl salts) or CDCl₃ (for free base).
1H NMR Diagnostic Signals (400 MHz)
| Proton | Multiplicity | Approx. Shift (δ) | Diagnostic Value |
| Im-H4, H5 | Doublets/Singlets | 6.8 – 7.2 ppm | Integration = 2H. Confirms 1,2-disubstitution. |
| Pip-H3 | Multiplet (tt) | 4.1 – 4.5 ppm | The Anchor Proton. Deshielded by Imidazole-N. |
| Ethyl-CH₂ | Quartet | 2.6 – 2.8 ppm | Coupled to methyl triplet. |
| Ethyl-CH₃ | Triplet | 1.2 – 1.3 ppm | High-field reference. |
| Pip-NH | Broad Singlet | 2.0 – 9.0 ppm | Shift varies heavily with salt form (HCl vs Free base). |
13C NMR Key Signals
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C2 (Imidazole): ~145-150 ppm (Quaternary, deshielded by N1/N3 and alkyl group).
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C3 (Piperidine): ~50-55 ppm (Methine, attached to N).
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Ethyl-CH₂: ~20-25 ppm.[1]
Step-by-Step Elucidation Protocol
Phase 1: Connectivity Verification (2D NMR)
The most critical step is proving the N1-C3 linkage and the C2-Ethyl attachment.
Protocol:
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Prepare Sample: Dissolve 10-15 mg in 0.6 mL DMSO-d₆.
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Run HSQC: Correlate protons to their attached carbons. Identify the Pip-H3 methine signal (δ ~4.3 ppm) and its carbon (δ ~52 ppm).
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Run HMBC (Long-Range Coupling): This is the definitive experiment.
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Target Correlation 1: Look for a cross-peak between Pip-H3 and Imidazole C2 / Imidazole C5 . This confirms the imidazole is attached to the piperidine.
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Target Correlation 2: Look for a cross-peak between Ethyl-CH₂ protons and Imidazole C2 . This confirms the ethyl group is at position 2.
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Differentiation: If the ethyl was at C4/C5, the HMBC pattern would shift, and the aromatic proton splitting would change (singlet vs. doublets).
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Phase 2: Regiochemistry Confirmation (N1 vs N3)
In 2-substituted imidazoles, N1 and N3 are distinct.
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NOESY Experiment: Irradiate the Ethyl-CH₂ signal.
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Result: You should see a NOE enhancement at Pip-H3 if the conformation allows, but more importantly, you will not see NOE to the imidazole H4/H5 if the ethyl is distant.
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Logic: The 2-ethyl group is flanked by N1 and N3. The steric environment around N1 (attached to bulky piperidine) is different from N3 (free/protonated).
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Phase 3: Stereochemical & Conformational Analysis
The piperidine ring exists in a chair conformation.
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J-Coupling Analysis: Analyze the multiplet at Pip-H3 .
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Axial-Axial coupling (J ~10-12 Hz): Indicates the imidazole is in the equatorial position (thermodynamically favored).
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Axial-Equatorial coupling (J ~3-5 Hz): Indicates axial orientation.
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Chiral Purity: Since C3 is a chiral center, the synthesized material is a racemate unless asymmetric synthesis was used.
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Action: Perform Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee) if a single enantiomer is required.
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Workflow Visualization
The following diagram illustrates the logical decision tree for validating the structure, ensuring no false positives from isomers.
Caption: Logical workflow for the structural validation of 3-(2-ethyl-1H-imidazol-1-yl)piperidine, prioritizing the exclusion of common regioisomers.
Quantitative Data Summary
| Parameter | Specification | Validation Method |
| Molecular Formula | C₁₀H₁₇N₃ | HRMS (ESI+) |
| Monoisotopic Mass | 179.1422 Da | HRMS |
| Key 1H Signal | δ 4.1-4.5 ppm (1H, m) | 1H NMR (Pip-H3) |
| Key 13C Signal | δ ~148 ppm (Quaternary) | 13C NMR (Im-C2) |
| Connectivity | Pip-C3 ↔ Im-N1 | HMBC / NOESY |
| Purity | >95% | HPLC (UV @ 210/254 nm) |
References
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Ben-Ishai, D., et al. "Synthesis of N-substituted imidazoles and their regioselectivity." Journal of Heterocyclic Chemistry, vol. 20, no. 5, 1983. Link
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Larner, J., et al. "Conformational analysis of 3-substituted piperidines using NMR spectroscopy." Magnetic Resonance in Chemistry, vol. 32, no. 6, 1994. Link
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Reich, H. J. "Structure Determination Using NMR: HMBC and HSQC Applications." University of Wisconsin-Madison Chemistry Dept, 2023. Link
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PubChem Compound Summary. "Imidazole and Piperidine Derivatives." National Center for Biotechnology Information. Link
